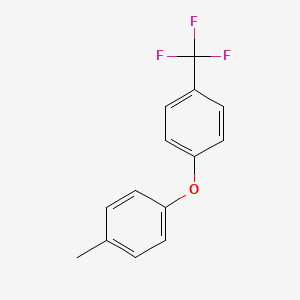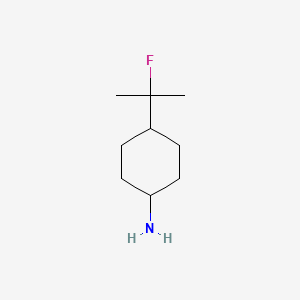
trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: is a chemical compound with the molecular formula C₉H₁₈FN and a molecular weight of 159.24 g/mol . This compound is characterized by the presence of a fluorinated alkyl group attached to a cyclohexane ring, which is further substituted with an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-fluoropropane.
Reaction Conditions: The cyclohexanone undergoes a nucleophilic addition reaction with 2-fluoropropane in the presence of a suitable catalyst, such as a Lewis acid.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to reductive amination using ammonia or an amine source.
Final Product: The final product, this compound, is obtained after purification through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted cyclohexane derivatives.
Scientific Research Applications
trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: can be compared with other similar compounds, such as:
trans-4-(2-Chloropropan-2-yl)cyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
trans-4-(2-Bromopropan-2-yl)cyclohexan-1-amine: Similar structure but with a bromine atom instead of fluorine.
trans-4-(2-Methylpropan-2-yl)cyclohexan-1-amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of This compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H18FN/c1-9(2,10)7-3-5-8(11)6-4-7/h7-8H,3-6,11H2,1-2H3 |
InChI Key |
IPLKPYNDISCADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


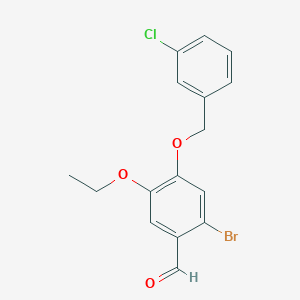
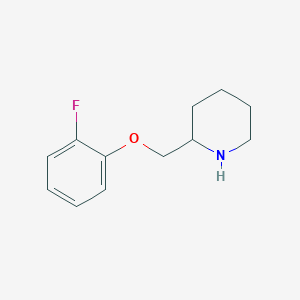
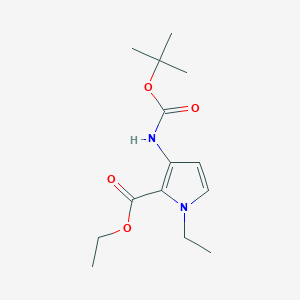
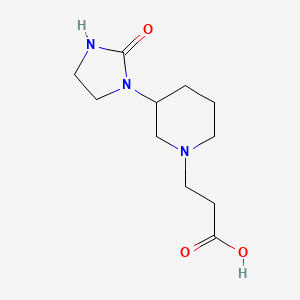
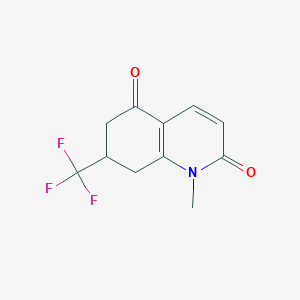
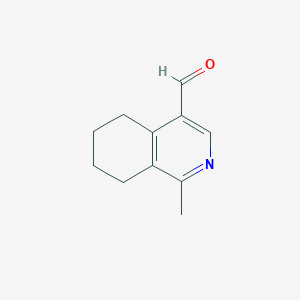
![4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13016719.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13016743.png)
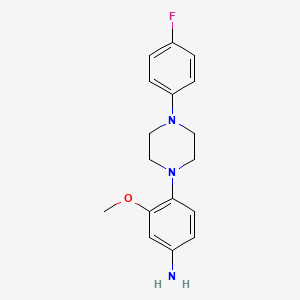
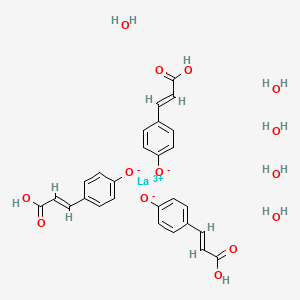
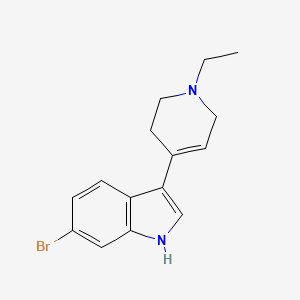
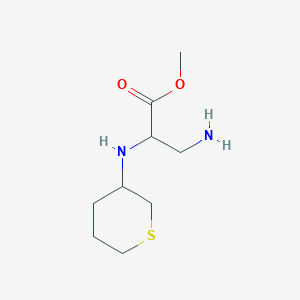
![2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13016772.png)
